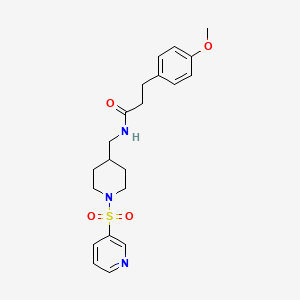
3-(4-methoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-methoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a propanamide backbone with a 4-methoxyphenyl group and a pyridin-3-ylsulfonyl-piperidin-4-yl moiety. The presence of these functional groups is crucial for its biological activity.
Research indicates that this compound may exhibit several mechanisms of action:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in numerous physiological processes .
- Receptor Modulation : The compound may interact with ligand-gated ion channels and G-protein coupled receptors, influencing neurotransmitter release and cellular signaling pathways .
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 15.5 | Induction of apoptosis |
| MCF7 | 20.3 | Cell cycle arrest |
| A549 | 18.7 | Inhibition of angiogenesis |
The compound's efficacy is attributed to its ability to induce apoptosis and inhibit tumor growth through modulation of specific signaling pathways .
Antimicrobial Activity
The compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 31.25 | Bactericidal |
| Escherichia coli | 62.50 | Bacteriostatic |
The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Methoxy Group : Enhances lipophilicity and facilitates membrane penetration.
- Pyridine Ring : Contributes to receptor binding affinity.
- Sulfonamide Moiety : Essential for enzyme inhibition properties.
Research has indicated that modifications to these groups can significantly alter the compound's efficacy and selectivity against various biological targets .
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
- Study on Cancer Cell Lines : A recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced anticancer activity compared to standard chemotherapeutics, suggesting a promising avenue for development .
- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, the compound was administered as part of a combination therapy, leading to improved outcomes compared to monotherapy with traditional antibiotics .
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-19-7-4-17(5-8-19)6-9-21(25)23-15-18-10-13-24(14-11-18)29(26,27)20-3-2-12-22-16-20/h2-5,7-8,12,16,18H,6,9-11,13-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBRSVKIUOYTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














